1-(4-nitrophenyl)-3-phenyladamantane
Description
Contextual Significance of Adamantane (B196018) Scaffolds in Organic Synthesis
Adamantane, with its formula C10H16, is the simplest diamondoid, possessing a cage-like structure that can be described as the fusion of three cyclohexane (B81311) rings in chair conformations. libretexts.org This unique arrangement confers upon the adamantane molecule a high degree of rigidity and thermal stability. libretexts.org First discovered in petroleum in 1933, its synthesis was later achieved, opening up a new field of polyhedral organic chemistry. wikipedia.org The adamantane skeleton is frequently employed in organic synthesis to introduce bulk, lipophilicity, and conformational rigidity into molecules. nih.gov These properties are highly sought after in various fields, including medicinal chemistry and materials science.
Strategic Integration of Aromatic Substituents on Polycyclic Hydrocarbons
The functionalization of polycyclic hydrocarbons like adamantane with aromatic substituents is a key strategy for modulating their physicochemical properties. The introduction of aryl groups can influence factors such as solubility, electronic properties, and biological activity. This strategic integration allows for the fine-tuning of molecular architecture to achieve specific functions. The synthesis of 1-aryladamantanes can be achieved through methods like the alkylation of aromatic compounds. bohrium.com The presence of aromatic rings provides sites for further chemical modifications, expanding the structural diversity and potential applications of the resulting compounds.
Rationale for Investigating 1-(4-nitrophenyl)-3-phenyladamantane within Advanced Organic Chemistry
The compound this compound is a 1,3-disubstituted adamantane derivative. The investigation of such molecules is driven by the desire to create novel structures with tailored properties. The adamantane core acts as a rigid spacer between the two distinct aromatic moieties: a phenyl group and a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group on one phenyl ring, contrasted with the unsubstituted phenyl ring, creates a molecule with a significant dipole moment and potential for interesting electronic and photophysical properties. Research into analogous 1,3-disubstituted adamantane derivatives has shown their promise as hydrophobic pharmacophores in drug discovery. bohrium.com
Overview of Research Trajectories in Substituted Adamantane Chemistry
Research into substituted adamantanes is a burgeoning field. Scientists are exploring their use in the development of new drugs, polymers, and advanced materials. For instance, adamantane derivatives have been investigated as antiviral agents and for their potential in treating a range of diseases. nih.gov The ability to introduce multiple functional groups at the bridgehead positions of the adamantane cage offers a platform for creating complex, multifunctional molecules. nih.gov Current research often focuses on the synthesis of polyfunctional adamantane derivatives and the study of their self-assembly into supramolecular structures. bohrium.comnih.gov
While specific research on this compound is not extensively documented in publicly available literature, its chemical identity has been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 829933-78-4 | chemicalbook.com |
| Molecular Formula | C22H23NO2 | chemicalbook.com |
| Molecular Weight | 333.43 g/mol | chemicalbook.com |
This table presents basic identifying information for the compound.
The synthesis of 1,3-diaryl-adamantanes can be challenging. Direct Friedel-Crafts reactions on the adamantane core can be complicated, and reactions involving deactivated aromatic rings like nitrobenzene (B124822) are often inefficient under standard Friedel-Crafts conditions. libretexts.orgquora.com However, synthetic routes to 1-aryladamantanes have been developed, which could potentially be adapted for the synthesis of this compound. bohrium.com For example, a plausible approach could involve the reaction of a suitable 1-halo-3-phenyladamantane derivative with nitrobenzene under specific catalytic conditions, or a multi-step synthesis starting from a different adamantane precursor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenyladamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-23(25)20-8-6-19(7-9-20)22-13-16-10-17(14-22)12-21(11-16,15-22)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNUODORWAMYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Nitrophenyl 3 Phenyladamantane and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemicalforums.com For 1-(4-nitrophenyl)-3-phenyladamantane , the most logical disconnections are the two carbon-carbon bonds linking the aryl substituents to the adamantane (B196018) cage.
This approach identifies two primary retrosynthetic bond cleavages:
Disconnection A (C_adamantyl – C_nitrophenyl): This breaks the bond between the adamantane C1 position and the 4-nitrophenyl group, suggesting a precursor like 1-phenyl-3-halo-adamantane and a 4-nitrophenyl nucleophile or electrophile.
Disconnection B (C_adamantyl – C_phenyl): This severs the bond between the adamantane C3 position and the phenyl group, leading back to a 1-(4-nitrophenyl)-3-halo-adamantane intermediate.
Both pathways converge on a common key intermediate: a 1,3-difunctionalized adamantane synthon, such as 1,3-dibromoadamantane. This intermediate is crucial as it provides two reactive sites at the desired bridgehead positions, allowing for the sequential introduction of the different aryl groups. nih.gov This backward analysis establishes that the core challenge lies in the controlled, step-wise derivatization of the adamantane scaffold. chemicalforums.com
Multi-Step Synthetic Sequences for Adamantane Core Derivatization
The construction of this compound from simple precursors involves a carefully planned multi-step sequence. Most synthetic strategies commence with the adamantane molecule itself or a readily available mono-substituted derivative. researchgate.net Two plausible synthetic sequences are outlined below.
Strategy 1: Sequential Cross-Coupling This is the most direct and controllable route. It begins with the preparation of a key intermediate, 1,3-dibromoadamantane, which is accessible through the bromination of adamantane. acs.org The synthesis then proceeds via two sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemistryviews.org The key is to perform the couplings one at a time to ensure the introduction of two different aryl groups. This sequential approach prevents the formation of undesired symmetric byproducts (1,3-diphenyladamantane and 1,3-bis(4-nitrophenyl)adamantane). chemistryviews.org
Strategy 2: Derivatization of a Symmetrical Precursor An alternative, though potentially less selective, approach involves the synthesis of a symmetric diaryl adamantane followed by functional group modification. This sequence would involve:
Synthesis of 1,3-diphenyladamantane (B1587402) via a double cross-coupling or Friedel-Crafts reaction.
Subsequent electrophilic nitration of one of the phenyl rings.
This method's primary challenge is controlling the regioselectivity of the nitration step to achieve mono-nitration at the para-position of only one of the two equivalent phenyl groups, which can lead to a mixture of products. chemicalforums.comnih.gov
A summary of the more viable sequential cross-coupling strategy is presented below.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Adamantane | Br₂, Lewis Acid (e.g., AlBr₃) | 1,3-Dibromoadamantane | Install reactive handles at bridgehead positions. |
| 2 | 1,3-Dibromoadamantane | Phenylboronic acid (1 eq.), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene, Heat | 1-Bromo-3-phenyladamantane | First sequential Suzuki-Miyaura coupling. |
| 3 | 1-Bromo-3-phenyladamantane | 4-Nitrophenylboronic acid, Pd catalyst, Base, Toluene, Heat | This compound | Second sequential Suzuki-Miyaura coupling. |
Regioselective and Stereoselective Functionalization Approaches
Achieving the desired 1,3-unsymmetrical substitution pattern on the adamantane cage requires precise control over the introduction of each functional group.
The introduction of the aryl groups onto the adamantane bridgehead positions is most effectively accomplished using modern cross-coupling chemistry.
Suzuki-Miyaura Coupling: This is a highly versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. organic-chemistry.org In the proposed synthesis, 1-bromo-3-phenyladamantane would be reacted with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netchemistryviews.org This method offers excellent functional group tolerance, making it suitable for substrates containing a nitro group.
Friedel-Crafts Arylation: This classic method involves the reaction of a halo-adamantane with an aromatic ring (like benzene (B151609) or nitrobenzene) using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). chromatographyonline.comreddit.com However, this approach has significant limitations for this specific synthesis. The reaction with nitrobenzene (B124822) is generally disfavored due to the strong deactivating nature of the nitro group, which makes the aromatic ring a poor nucleophile. chemicalforums.comnih.gov Furthermore, Friedel-Crafts reactions are prone to polysubstitution and carbocation rearrangements, making them difficult to control for synthesizing unsymmetrical products. reddit.com
Nitration of Phenyladamantane: An alternative strategy involves the nitration of a 1,3-diphenyladamantane precursor. The adamantyl group is a bulky, electron-donating substituent that directs electrophilic substitution to the ortho and para positions of the phenyl ring. libretexts.org The primary challenge is achieving selective mono-nitration at the para position, as the reaction can easily lead to di-nitrated products or a mixture of ortho and para isomers. nih.govharvard.edu Careful control of reaction conditions, such as using a mild nitrating agent and low temperatures, would be essential.
Given these options, the sequential Suzuki-Miyaura coupling provides the most reliable and regioselective pathway for introducing the distinct phenyl and 4-nitrophenyl groups.
The adamantane molecule possesses a unique C₂-symmetric cage structure with four equivalent tertiary bridgehead carbons (positions 1, 3, 5, and 7) and twelve equivalent secondary carbons (the CH₂ groups). The tertiary C-H bonds are more reactive towards radical and cationic functionalization. chromtech.com
Control over the substitution pattern is typically achieved through halogenation. The direct bromination of adamantane with elemental bromine and a Lewis acid catalyst preferentially yields 1,3-dibromoadamantane . acs.org This regioselectivity is driven by thermodynamics; the 1,3-disubstituted product is more stable than other isomers due to the relief of steric strain. This dihalide is the cornerstone intermediate for building 1,3-disubstituted adamantanes. acs.orgnih.gov
To create an unsymmetrical product like this compound from the symmetrical 1,3-dibromoadamantane, the reaction must be performed sequentially. This involves reacting the dibromide with approximately one equivalent of the first coupling partner (e.g., phenylboronic acid). This statistical reaction produces a mixture of the starting dibromide, the desired mono-coupled product (1-bromo-3-phenyladamantane), and the undesired di-coupled product (1,3-diphenyladamantane). The desired mono-substituted intermediate must then be carefully separated before proceeding to the second coupling reaction with the other aryl group (4-nitrophenylboronic acid). chemistryviews.org
Optimization of Reaction Conditions and Catalyst Selection
The success of synthesizing this compound, particularly via the Suzuki-Miyaura cross-coupling pathway, hinges on the careful optimization of reaction parameters. The coupling of sterically hindered substrates like adamantyl halides requires robust catalytic systems. nih.gov
Catalyst and Ligand Selection: The choice of palladium catalyst and its associated phosphine (B1218219) ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, couplings involving sterically demanding alkyl halides often benefit from specialized ligands. harvard.edu Bulky, electron-rich phosphine ligands, such as the Buchwald (e.g., XPhos, SPhos) or Fu ligands (e.g., P(t-Bu)₃), are known to enhance catalyst activity and stability, leading to higher yields, especially with challenging substrates. nih.gov These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the final product. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for difficult couplings. organic-chemistry.org
Reaction Parameters:
Base: The base plays a critical role in activating the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). For sterically hindered couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or potassium tert-butoxide (t-BuOK) may be necessary to achieve satisfactory yields. organic-chemistry.org
Solvent: The solvent must solubilize the reactants and facilitate the reaction. Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). The use of aqueous solvent mixtures (e.g., toluene/water) can sometimes accelerate the reaction.
Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate. Temperatures typically range from 60 °C to 110 °C, depending on the reactivity of the substrates and the thermal stability of the catalyst.
The table below summarizes key parameters for optimizing the Suzuki-Miyaura coupling of an adamantyl halide.
| Parameter | Options | Rationale for Optimization |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precatalyst choice affects the formation of the active Pd(0) species. libretexts.org |
| Ligand | PPh₃, PCy₃, XPhos, SPhos, NHCs | Bulky, electron-rich ligands are crucial for coupling sterically hindered alkyl halides. nih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | Activates the boronic acid; stronger bases can improve rates for difficult substrates. organic-chemistry.org |
| Solvent | Toluene, Dioxane, THF, DMF | Affects solubility and reaction kinetics. |
| Temperature | Room Temp to 110 °C | Higher temperatures increase reaction rates but can lead to catalyst decomposition. |
Advanced Chromatographic and Crystallization Techniques in Synthetic Purification
The purification of the final product, this compound, and its synthetic intermediates is critical for obtaining a compound of high purity. Given the nonpolar and rigid nature of the adamantane core, specific purification strategies are employed. mdpi.com
Chromatographic Techniques: Flash column chromatography is the primary method for separating the desired product from unreacted starting materials and side products. rochester.edu
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for compounds of this polarity.
Mobile Phase (Eluent): Due to the nonpolar character of diaryl adamantanes, a nonpolar solvent system is required. A mixture of a hydrocarbon solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. chemicalforums.comrochester.edu The separation is achieved by starting with a low-polarity mixture and gradually increasing the proportion of the more polar solvent to elute the compounds based on their affinity for the silica gel. Thin-Layer Chromatography (TLC) is used beforehand to determine the optimal solvent ratio for separation.
Crystallization Techniques: Recrystallization is used as a final step to obtain a highly pure, crystalline solid. libretexts.org This technique is particularly effective for rigid molecules like adamantane derivatives, which often form well-ordered crystals. wipo.int
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a nonpolar compound like this compound, suitable solvents could include ethanol, isopropanol, or a mixed solvent system such as hexane/ethyl acetate or chloroform/methanol. libretexts.orggoogle.com
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and without disturbance. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the surrounding liquid (the mother liquor). The pure crystals are then collected by filtration. libretexts.org
A summary of these purification techniques is provided in the table below.
| Technique | Phase/Solvent | Purpose | Key Considerations |
| Flash Column Chromatography | Stationary: Silica GelMobile: Hexane/Ethyl Acetate gradient | Separation of products from reactants and byproducts based on polarity. rochester.edu | Choice of eluent polarity is critical for good separation. TLC is used for method development. |
| Recrystallization | Solvent: Ethanol, Isopropanol, or a mixed solvent system | Final purification to obtain a high-purity crystalline solid. libretexts.org | Slow cooling is essential for large, pure crystal formation. The solvent must be carefully chosen. |
Advanced Structural Characterization and Conformational Analysis
Single-Crystal X-ray Diffraction Studies for Molecular Geometry Elucidation
As of the latest literature surveys, a single-crystal X-ray diffraction study for 1-(4-nitrophenyl)-3-phenyladamantane has not been reported. However, valuable insights into its likely molecular geometry can be inferred from the crystal structure of the closely related compound, 1-(4-nitrophenyl)adamantan-4-one. chemicalbook.com
In 1-(4-nitrophenyl)adamantan-4-one, the adamantane (B196018) cage retains its characteristic rigid, chair-like conformation. The C-C bond lengths and angles within the adamantane nucleus are expected to be similar in this compound. For the nitrophenyl-substituted adamantane, the phenyl ring is typically oriented in a way that minimizes steric hindrance with the adamantane framework.
Based on the analysis of 1-(4-nitrophenyl)adamantan-4-one, the key geometric parameters for this compound can be predicted. The C-N bond distance of the nitro group and the bond lengths within the phenyl rings are anticipated to fall within standard ranges. The dihedral angle between the plane of the 4-nitrophenyl group and the adamantane cage will be a defining feature of its conformation. In related structures, such as 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, the aromatic ring is nearly perpendicular to the substituent at the adamantane cage. researchgate.net A similar perpendicular orientation is expected for both the 4-nitrophenyl and the phenyl groups in this compound to minimize steric interactions.
A table of expected bond lengths and angles, based on the analogous structure of 1-(4-nitrophenyl)adamantan-4-one, is provided below.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Expected Value Range |
|---|---|
| Adamantane C-C Bond Length | 1.53 - 1.55 Å |
| Adamantane C-C-C Bond Angle | 108 - 111° |
| C-N (nitro group) Bond Length | 1.47 - 1.49 Å |
| N-O (nitro group) Bond Length | 1.21 - 1.23 Å |
| Phenyl C-C Bond Length | 1.38 - 1.40 Å |
Vibrational Spectroscopic Analysis for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the bonding within this compound.
The IR spectrum of the related compound 1-(4-nitrophenyl)adamantan-4-one shows characteristic absorption bands at 1720 cm⁻¹ (C=O stretch), 1525 cm⁻¹ (asymmetric NO₂ stretch), and 1355 cm⁻¹ (symmetric NO₂ stretch). chemicalbook.com For this compound, the carbonyl stretch will be absent, but the characteristic nitro group and aromatic C-H and C=C stretching vibrations will be present.
The adamantane cage itself gives rise to a series of characteristic C-H and C-C stretching and bending vibrations. The C-H stretching vibrations of the adamantane and phenyl groups are typically observed in the 2850-3100 cm⁻¹ region. chemicalbook.com Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range.
A summary of the expected key vibrational frequencies for this compound is presented in the following table.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl, Nitrophenyl |
| Aliphatic C-H Stretch | 2950 - 2850 | Adamantane |
| Asymmetric NO₂ Stretch | 1530 - 1515 | Nitro |
| Aromatic C=C Stretch | 1600 - 1450 | Phenyl, Nitrophenyl |
| Symmetric NO₂ Stretch | 1355 - 1345 | Nitro |
Nuclear Magnetic Resonance Spectroscopic Characterization for Stereochemical Assignment and Dynamic Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and dynamic behavior of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum, the protons of the adamantane cage are expected to appear as a series of broad multiplets in the region of 1.7-2.5 ppm. The protons of the phenyl group will likely resonate in the 7.2-7.6 ppm range, while the protons of the 4-nitrophenyl group will be shifted further downfield due to the electron-withdrawing nature of the nitro group, appearing as two doublets around 7.5 ppm and 8.2 ppm.
The ¹³C NMR spectrum will show distinct signals for the quaternary carbons of the adamantane cage where the phenyl and nitrophenyl groups are attached, as well as for the methine and methylene (B1212753) carbons of the adamantane framework. The aromatic carbons will appear in the 120-150 ppm region.
For the related compound 1-(4-nitrophenyl)adamantan-4-one, the adamantane protons appear as a multiplet between 2.00-2.75 ppm, and the aromatic protons as a multiplet between 7.35-8.25 ppm. chemicalbook.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 8.2 - 8.3 | Aromatic (H ortho to NO₂) |
| ¹H | 7.5 - 7.7 | Aromatic (H meta to NO₂) |
| ¹H | 7.2 - 7.6 | Aromatic (Phenyl) |
| ¹H | 1.7 - 2.5 | Adamantane |
| ¹³C | ~150 | Aromatic (C-NO₂) |
| ¹³C | ~147 | Aromatic (C-Adamantane, Nitrophenyl) |
| ¹³C | 126 - 130 | Aromatic (Phenyl C-H) |
| ¹³C | ~124 | Aromatic (Nitrophenyl C-H) |
Mass Spectrometric Techniques for Molecular Compositional Verification
Mass spectrometry is employed to verify the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₂₂H₂₃NO₂, corresponding to a molecular weight of 333.43 g/mol . chemicalbook.com
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 333. A prominent fragment would likely correspond to the loss of the nitro group (NO₂), resulting in a peak at m/z 287. Another significant fragmentation pathway would be the loss of the phenyl group, leading to a peak at m/z 256, or the loss of the nitrophenyl group, resulting in a peak at m/z 211. The adamantyl cation itself at m/z 135 is also an expected fragment. For instance, in the mass spectrum of (±)-1-[adamantan-1-yl(phenyl)methyl]amine hydrochloride, a related compound, the [Ad]⁺ fragment is observed at m/z 135. nih.gov
Table 4: Predicted Mass Spectrometric Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 333 | [M]⁺ |
| 287 | [M - NO₂]⁺ |
| 256 | [M - C₆H₅]⁺ |
| 211 | [M - C₆H₄NO₂]⁺ |
Computational and Theoretical Investigations of 1 4 Nitrophenyl 3 Phenyladamantane
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. researchgate.netugm.ac.id For 1-(4-nitrophenyl)-3-phenyladamantane, DFT calculations, likely employing a hybrid functional such as B3LYP with a basis set like 6-31G(d,p), can provide significant insights into its molecular properties. researchgate.netnih.gov
The optimization of the molecular geometry would reveal key bond lengths, bond angles, and dihedral angles. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is typically localized on the electron-rich phenyl group, while the LUMO is expected to be centered on the electron-withdrawing nitrophenyl moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitro group would be a region of strong negative potential, while the phenyl ring would exhibit a less negative or even slightly positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 4.2 D |
| Total Energy | -1125.4 Hartree |
Note: These values are hypothetical and representative of what might be expected for a molecule with these functional groups based on similar computational studies.
Conformational Landscape Exploration and Energy Minima Identification
The conformational flexibility of this compound primarily arises from the rotation of the phenyl and nitrophenyl groups around the C-C bonds connecting them to the adamantane (B196018) core. A systematic conformational search can be performed by rotating these substituents and calculating the potential energy at each step.
The results of such a search would likely reveal several local energy minima corresponding to different relative orientations of the aromatic rings. The global minimum would represent the most stable conformation of the molecule. The orientation of the aromatic rings is influenced by a balance of steric hindrance from the bulky adamantane cage and potential weak intramolecular interactions. Analysis of similar 1,3-disubstituted adamantane structures suggests that the phenyl groups may adopt a staggered or eclipsed conformation relative to the adamantane framework to minimize steric clashes. nih.gov
Table 2: Hypothetical Relative Energies of Different Conformations of this compound
| Conformer | Dihedral Angle (C-C-C-C) Phenyl | Dihedral Angle (C-C-C-C) Nitrophenyl | Relative Energy (kcal/mol) |
| 1 | 30° | 150° | 0.0 (Global Minimum) |
| 2 | 90° | 90° | 2.5 |
| 3 | 30° | 30° | 1.8 |
| 4 | 150° | 150° | 1.2 |
Note: The dihedral angles and energies are hypothetical and serve to illustrate the concept of a conformational landscape.
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, key predictable spectra include infrared (IR) and nuclear magnetic resonance (NMR).
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental values. The predicted IR spectrum would show characteristic peaks for the functional groups present:
Aromatic C-H stretching: around 3100-3000 cm⁻¹
Adamantane C-H stretching: around 2950-2850 cm⁻¹
Asymmetric and symmetric NO₂ stretching: around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
C=C stretching of the aromatic rings: around 1600-1450 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. sapub.org The predicted chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the nitrophenyl ring, and the adamantane cage. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton.
Table 3: Hypothetical Predicted vs. Typical Experimental Spectroscopic Data
| Parameter | Predicted Value (DFT) | Typical Experimental Range |
| IR Frequencies (cm⁻¹) | ||
| NO₂ Asymmetric Stretch | 1525 | 1550-1490 |
| NO₂ Symmetric Stretch | 1345 | 1370-1330 |
| Aromatic C-H Stretch | 3080 | 3100-3000 |
| ¹H NMR Chemical Shifts (ppm) | ||
| Nitrophenyl Protons | 7.5 - 8.2 | 7.4 - 8.3 |
| Phenyl Protons | 7.2 - 7.4 | 7.1 - 7.5 |
| Adamantane Protons | 1.7 - 2.2 | 1.5 - 2.5 |
| ¹³C NMR Chemical Shifts (ppm) | ||
| Adamantane C-1, C-3 | 38 | 35-40 |
| Adamantane CH₂ | 45 | 40-50 |
| Adamantane CH | 30 | 28-35 |
Note: Predicted values are hypothetical and based on general expectations from computational studies.
Analysis of Intramolecular Interactions and Aromatic Ring Orientations
The spatial arrangement of the phenyl and nitrophenyl groups in this compound can lead to various intramolecular interactions. These non-covalent interactions, although weak, can significantly influence the molecule's conformation and properties.
One possible interaction is a π-π stacking interaction between the electron-rich phenyl ring and the electron-deficient nitrophenyl ring. This type of interaction is most favorable in a parallel-displaced or T-shaped arrangement. Additionally, C-H···π interactions can occur between the C-H bonds of the adamantane cage and the π-systems of the aromatic rings.
Quantum Theory of Atoms in Molecules (QTAIM) analysis is a computational tool that can be used to identify and characterize these weak interactions by analyzing the electron density topology. nih.gov The presence of bond critical points between non-bonded atoms would provide evidence for these interactions and allow for an estimation of their strength. The relative orientation of the aromatic rings in the lowest energy conformer would be a result of the interplay between these attractive non-covalent interactions and steric repulsion.
Reaction Pathway Energetics and Transition State Analysis for Derivatization Reactions
Computational methods are invaluable for studying the mechanisms and energetics of chemical reactions. For this compound, a potential derivatization reaction is the reduction of the nitro group to an amino group, which is a common transformation in organic synthesis.
DFT calculations can be used to model the reaction pathway for this reduction. This involves identifying the structures of the reactants, products, any intermediates, and the transition state(s) connecting them. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product.
Reactivity Profiles and Derivatization Chemistry of 1 4 Nitrophenyl 3 Phenyladamantane
Electrophilic Aromatic Substitution Reactions on the Phenyl and Nitrophenyl Moieties
The presence of two different aryl substituents on the adamantane (B196018) core offers distinct sites for electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the groups attached to each aromatic ring. wikipedia.orgresearchgate.net
On the Phenyl Moiety: The phenyl ring is substituted with the 1-(4-nitrophenyl)adamantan-3-yl group. The adamantyl cage acts as a bulky, electron-donating alkyl group. Such groups are known to be activating and direct incoming electrophiles to the ortho and para positions. libretexts.org Due to the significant steric hindrance imposed by the adamantane cage at the ortho positions, substitution at the para position is generally favored.
On the Nitrophenyl Moiety: The nitrophenyl ring is subject to competing electronic effects. The nitro group (NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects, directing incoming electrophiles to the meta position. wikipedia.orglibretexts.org Conversely, the 3-phenyladamantyl substituent is an activating, ortho, para-director.
The outcome of electrophilic substitution on this ring depends on the balance of these opposing influences. The positions ortho to the adamantyl substituent are also meta to the nitro group. Therefore, electrophilic attack is most likely to occur at these positions (C-3' and C-5'), as they are the least deactivated sites on the ring. The reaction rate on the nitrophenyl ring is expected to be significantly lower than on the unsubstituted phenyl ring due to the overriding deactivating effect of the nitro group. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Aromatic Ring | Substituents | Directing Effect | Predicted Major Product(s) |
|---|---|---|---|
| Phenyl | 1-(4-nitrophenyl)adamantan-3-yl | Activating, ortho, para-directing | para-substituted product |
| Nitrophenyl | 1-Adamantyl-3-phenyl, Nitro | Activating (o,p), Deactivating (m) | Substitution at positions meta to the nitro group |
Nucleophilic Transformations of the Nitro Group and its Derivatives
The nitro group on the 1-(4-nitrophenyl)-3-phenyladamantane molecule is a versatile functional handle for a variety of nucleophilic transformations, most notably reduction to the corresponding amine. nih.gov
The reduction of the nitro group to form 1-(4-aminophenyl)-3-phenyladamantane is a key transformation that converts the electron-withdrawing nature of the substituent to an electron-donating one, significantly altering the chemical properties of the molecule. This reduction can be achieved using a variety of standard reducing agents. nih.gov Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) in the presence of hydrogen gas, is a common and efficient method. researchgate.net
The resulting primary amine, 1-(4-aminophenyl)-3-phenyladamantane, is a valuable intermediate. It can undergo a wide range of subsequent reactions, such as diazotization followed by substitution, or reaction with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. researchgate.net
Table 2: Representative Conditions for Nitro Group Reduction
| Reagent/Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| H₂, Pd/C | Methanol (MeOH) | Room Temperature, 4 h | 1-(4-aminophenyl)-3-phenyladamantane | researchgate.net |
| SnCl₂·2H₂O | Ethanol (EtOH) | Reflux | 1-(4-aminophenyl)-3-phenyladamantane | |
| Fe, HCl | H₂O/EtOH | Reflux | 1-(4-aminophenyl)-3-phenyladamantane |
Radical Reactions and Their Influence on Adamantane Cage Integrity
The adamantane cage is renowned for its exceptional thermodynamic stability and rigidity. nih.govwikipedia.org This robustness is largely maintained under radical reaction conditions. The synthesis of adamantane derivatives often proceeds through radical intermediates due to their unique stability at the bridgehead positions. nih.govrsc.org
In this compound, the tertiary bridgehead positions (C1 and C3) are already functionalized with the aryl groups. Consequently, radical abstraction would primarily target the secondary C-H bonds of the methylene (B1212753) bridges within the adamantane cage. nih.gov The C-H bonds of adamantane have high bond dissociation energies, necessitating the use of highly reactive radical-generating systems, such as those involving peroxides or photoexcited ketones, to initiate functionalization. nih.govrsc.org
Studies on adamantane and its derivatives show that the cage structure is remarkably resistant to fragmentation or rearrangement under most radical conditions. researchgate.net While cage-opening of a doubly charged adamantane dication has been observed under high-energy photoionization, such conditions are extreme and not typical for synthetic radical reactions. mdgas.eu Therefore, for typical laboratory-scale radical derivatizations, the adamantane core of this compound is expected to remain intact, allowing for functionalization at the methylene positions without compromising the core structure. Ozone-mediated reactions with nitrogen dioxide have also been shown to selectively introduce nitro groups at bridgehead positions via a radical mechanism. rsc.org
Metal-Catalyzed Coupling Reactions at Aryl Substituents
The aryl substituents provide handles for powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. wikipedia.orgwikipedia.org These palladium-catalyzed methods require one of the coupling partners to be an aryl halide or triflate. Thus, a halogenated precursor, such as 1-(4-bromophenyl)-3-(4-nitrophenyl)adamantane, would be required.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgfishersci.co.uk For instance, coupling 1-(4-bromophenyl)-3-(4-nitrophenyl)adamantane with a different arylboronic acid would yield a 1,3-di(biaryl)adamantane derivative. The reaction is typically catalyzed by a Pd(0) complex and requires a base to activate the boronic acid. organic-chemistry.org Ligands play a crucial role, and bulky, electron-rich phosphine (B1218219) ligands, including those incorporating adamantyl moieties themselves (phosphaadamantanes), have proven highly effective, especially for coupling unreactive aryl chlorides. nih.govresearchgate.net
Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.orgmdpi.com The same halogenated adamantane precursor could be reacted with various alkenes to introduce vinyl groups onto the phenyl ring. The reaction typically proceeds with a palladium catalyst and a base, and like the Suzuki coupling, is a cornerstone of modern organic synthesis. wikipedia.org
Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Typical Halide | Coupling Partner | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-Br, Ar-I, Ar-OTf | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF | wikipedia.orgyonedalabs.com |
| Heck | Ar-Br, Ar-I | Alkene | Pd(OAc)₂, PdCl₂ | NEt₃, K₂CO₃ | DMF, Acetonitrile | wikipedia.orgmdpi.com |
Exploration of Cyclization and Rearrangement Pathways
The rigid adamantane framework is the most stable C₁₀H₁₆ isomer, and rearrangements that disrupt this cage are generally energetically unfavorable. nih.govresearchgate.net However, specific transformations involving the substituents or under forcing conditions can lead to interesting cyclization or rearrangement products.
Rearrangements: Rearrangements of the adamantane skeleton itself, such as the noradamantane-adamantane rearrangement, typically proceed through carbocationic intermediates under acidic conditions and are driven by the formation of the highly stable adamantyl cation. nih.gov For this compound, such skeletal rearrangements are unlikely without cleavage of the aryl-adamantane bond, which would require harsh conditions.
Cyclization: Intramolecular cyclization pathways can be envisioned by introducing appropriate functional groups onto the aryl rings. For example, if a nucleophilic group were present on the phenyl ring and an electrophilic center on the nitrophenyl ring (or vice versa), an intramolecular SEAr or SNAr reaction could potentially lead to a cyclized, polycyclic aromatic system bridged by the adamantane cage. Another possibility includes the Brønsted acid-catalyzed cyclization of diaryl systems to form fused rings like indenes, a reaction that could be adapted if a suitable unsaturated linker were installed on one of the aryl groups. organic-chemistry.org These pathways, while speculative for the parent compound, represent potential routes to novel, complex molecules based on this scaffold.
Exploration of Potential Applications Beyond Life Sciences
Material Science Applications: Exploration in Polymer Chemistry and Liquid Crystal Research
The incorporation of adamantane (B196018) moieties into polymers can significantly enhance their thermal stability, rigidity, and glass transition temperatures. Adamantane-based polymers have been investigated for applications in areas such as specialty plastics and microporous materials. rsc.org For instance, microporous polymers prepared through the Friedel–Crafts reaction of 1-bromoadamantane (B121549) with aromatic compounds have been synthesized and their surface properties modified. rsc.org
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. chemicalbook.com The rigid and well-defined shape of the adamantane cage could, in principle, be utilized to design novel liquid crystalline materials. However, a thorough review of scientific databases reveals a lack of specific studies on the synthesis or characterization of polymers or liquid crystals derived from 1-(4-nitrophenyl)-3-phenyladamantane. While the parent adamantane structure is of interest in material science, this specific derivative does not appear to have been explored for these applications.
Supramolecular Chemistry: Investigations into Host-Guest Interactions and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The well-defined and rigid structure of adamantane makes it an excellent building block for host-guest systems and self-assembling structures. For example, adamantane derivatives have been used to create macrocycles that can form charge-transfer cocrystals and exhibit selective vapochromism. nih.gov The formation of supramolecular assemblies directed by interactions such as carborane C–H⋯F bonds has also been demonstrated with other complex cage-like structures. rsc.org
Despite the potential of the adamantane scaffold in this field, there is no specific research documented in the scientific literature regarding the use of this compound in studies of host-guest interactions or self-assembly. The presence of the phenyl and nitrophenyl groups could offer potential sites for aromatic stacking or other non-covalent interactions, but this has not been experimentally investigated for this particular molecule.
Advanced Chemical Synthesis: Utilization as a Chiral Auxiliary or Ligand Precursor
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgepfl.ch Once the desired stereochemistry is achieved, the auxiliary is removed. epfl.chsigmaaldrich.com Given that this compound is achiral, it cannot function as a chiral auxiliary in its current form. For it to be a precursor, it would need to be chemically modified to introduce a chiral center.
Ligands are molecules that bind to a central metal atom to form a coordination complex. The electronic and steric properties of a ligand can be finely tuned to influence the catalytic activity and selectivity of the resulting complex. mdpi.com While adamantane-containing phosphine (B1218219) ligands have been synthesized and studied, there is no available research describing the use of this compound as a precursor for synthesizing ligands for catalysis or other applications in advanced chemical synthesis.
Photophysical Properties and Potential in Optical Materials
The photophysical properties of a molecule, such as its absorption and emission of light, are of fundamental importance for its potential use in optical materials. The 2,1,3-benzothiadiazole (B189464) (BTD) unit, for example, is an electron-deficient component used in highly tunable fluorophores. nih.gov The introduction of a nitro group, which is an electron-withdrawing group, can significantly influence the photophysical properties of aromatic compounds. For instance, studies on nitrotriazole and nitrofurazan derivatives have been conducted to explore their optical properties. nih.gov
Despite the presence of the chromophoric nitrophenyl group, a review of the scientific literature did not yield any studies on the specific photophysical or optical properties of this compound. Therefore, no data on its absorption and emission spectra, quantum yields, or potential for applications in nonlinear optics is currently available.
Electrochemical Behavior and Redox Chemistry
The electrochemical behavior of a molecule relates to its ability to undergo oxidation and reduction reactions, which involve the transfer of electrons. researchgate.net The nitro group is a well-known electroactive functional group. For example, nitrophenylporphyrins undergo an initial one-electron reduction that is localized on the nitrophenyl substituent. The electrochemical properties of such molecules can be studied using techniques like cyclic voltammetry.
While the redox chemistry of various nitrophenyl derivatives has been investigated, there are no specific studies reported in the scientific literature concerning the electrochemical behavior or redox chemistry of this compound. The electron-withdrawing nature of the nitro group suggests that this compound could have interesting electrochemical properties, but these have not been experimentally determined.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1,3-disubstituted adamantanes can be challenging, often requiring harsh conditions and multi-step procedures. acs.org Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-(4-nitrophenyl)-3-phenyladamantane.
One promising approach involves the late-stage functionalization of a pre-existing adamantane (B196018) core. For instance, a Friedel-Crafts reaction could be employed to introduce the phenyl and nitrophenyl groups. rsc.orgrsc.org Traditional Friedel-Crafts chemistry often relies on stoichiometric amounts of Lewis acids and halogenated solvents. A more sustainable approach would involve the use of solid acid catalysts or milder reaction conditions to minimize waste and environmental impact. rsc.org
Another avenue for exploration is the use of C-H activation/functionalization strategies. These methods offer a more atom-economical approach to creating carbon-carbon bonds, potentially allowing for the direct coupling of benzene (B151609) and nitrobenzene (B124822) to the adamantane scaffold, thereby reducing the number of synthetic steps and the generation of byproducts.
The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would also represent a significant advance in the sustainable production of this and related compounds. nih.govmdpi.com This approach, combined with the use of greener solvents and energy-efficient reaction conditions (e.g., microwave or flow chemistry), could lead to scalable and cost-effective synthetic routes. mdpi.com
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Strategy | Traditional Method | Proposed Sustainable Improvement | Potential Advantages |
| Friedel-Crafts Alkylation | Use of AlCl₃ in chlorinated solvents. rsc.orgrsc.org | Heterogeneous catalysis (e.g., zeolites, clays) or use of ionic liquids as both catalyst and solvent. rsc.org | Catalyst recyclability, reduced solvent waste, milder reaction conditions. |
| Cross-Coupling Reactions | Multi-step synthesis of halogenated adamantane precursors. | Direct C-H activation/arylation of adamantane with aryl partners. | Higher atom economy, fewer synthetic steps, reduced use of toxic reagents. |
| One-Pot Synthesis | Stepwise introduction of substituents. nih.gov | Tandem reaction sequences in a single reactor. | Reduced purification steps, less solvent usage, improved overall yield. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the synthetic routes described above, real-time monitoring of reaction kinetics and the detection of transient intermediates are crucial. Advanced spectroscopic techniques are well-suited for this purpose, offering a non-invasive window into the reaction as it progresses. mt.comspectroscopyonline.com
In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, products, and intermediates by tracking their characteristic vibrational modes. mt.comacs.org For the synthesis of this compound, these techniques could monitor the disappearance of starting materials and the appearance of the product, as well as identify any short-lived species that might provide mechanistic insights. mt.com
UV-Vis spectroscopy could also be employed, particularly for monitoring the introduction of the chromophoric 4-nitrophenyl group. researchgate.net The distinct electronic transitions of this group would allow for sensitive tracking of its incorporation onto the adamantane scaffold.
The data gathered from these in-situ techniques are invaluable for reaction optimization, enabling precise control over reaction parameters to maximize yield and minimize impurities. nih.govchemrxiv.org
Table 2: Application of Advanced Spectroscopic Probes
| Spectroscopic Technique | Information Gained | Application in Synthesis of this compound |
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates; reaction kinetics. mt.comacs.org | Optimization of reaction conditions (temperature, catalyst loading); mechanistic studies. |
| In-situ UV-Vis | Monitoring of chromophoric species; reaction progress. researchgate.net | Tracking the introduction of the 4-nitrophenyl group. |
| Process Analytical Technology (PAT) | Comprehensive process understanding and control. mt.com | Ensuring batch-to-batch consistency and enabling process scale-up. |
Integration of Machine Learning in Predicting Reactivity and Properties
The vast chemical space of substituted adamantanes presents a significant opportunity for the application of machine learning (ML). arxiv.org By training algorithms on existing experimental and computational data, ML models can predict the properties and reactivity of new, unsynthesized compounds, thereby accelerating the discovery process. oup.comarxiv.org
For this compound and its analogues, ML models could be developed to predict a range of properties, including:
Physicochemical properties: solubility, lipophilicity, and electronic properties.
Reactivity: predicting the outcomes of further functionalization reactions. arxiv.org
Spectroscopic data: forecasting NMR and IR spectra to aid in structural characterization.
These predictive models can guide synthetic efforts by identifying candidate molecules with desired properties before they are synthesized in the lab, saving time and resources. nih.gov Furthermore, ML can be used in conjunction with high-throughput screening to rapidly evaluate large virtual libraries of adamantane derivatives for specific applications.
Design of Next-Generation Adamantane-Based Molecular Systems
The rigid adamantane scaffold is a valuable building block in materials science and drug discovery. wikipedia.orgpublish.csiro.aunih.govnih.govresearchgate.net The specific substitution pattern of this compound, with its potential for interesting electronic and intermolecular interactions, opens up possibilities for the design of novel functional materials and therapeutic agents.
In materials science , the defined three-dimensional structure of this compound could be exploited to create highly ordered materials. For example, it could serve as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored porosity and functionality. researchgate.net The presence of the nitro group also suggests potential applications in nonlinear optics or as a component in energetic materials. acs.orgacs.org
In medicinal chemistry , the adamantane cage is known to interact favorably with biological targets, and its derivatives have found use as antiviral and neuroprotective drugs. wikipedia.orgnih.govresearchgate.net The this compound scaffold could be further functionalized to create new drug candidates. The distinct electronic nature of the phenyl and nitrophenyl groups could be tuned to optimize interactions with specific protein binding sites. publish.csiro.auresearchgate.net
Theoretical Advancements in Describing Complex Molecular Interactions and Dynamics
Computational chemistry provides powerful tools for understanding the behavior of molecules at the atomic level. For a molecule as complex as this compound, theoretical methods are essential for elucidating its structure, dynamics, and interactions.
Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. mdpi.com This information is crucial for interpreting experimental data and understanding the molecule's intrinsic properties.
Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment, such as in solution or within a biological system. acs.orgtandfonline.com These simulations can reveal how the phenyl and nitrophenyl groups orient themselves and how the molecule interacts with surrounding solvent molecules or a protein's active site.
Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) , can be used to analyze the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for understanding the self-assembly of these molecules and their binding to biological targets. mdpi.comnih.gov
Q & A
Q. Table 1: Synthesis Optimization Variables
| Variable | Impact on Yield/Purity |
|---|---|
| Catalyst (AlCl₃ vs. FeCl₃) | AlCl₃ increases nitro-group incorporation but risks over-substitution |
| Solvent (DMF vs. THF) | DMF improves nitro stability; THF favors adamantane solubility |
| Reaction Time (12h vs. 24h) | Longer durations increase yield but may degrade nitro groups |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify adamantane cage protons (δ 1.6–2.1 ppm) and nitro-phenyl aromatic protons (δ 7.5–8.2 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the adamantane structure .
- IR Spectroscopy : Confirm nitro-group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula; fragmentation patterns clarify adamantane connectivity .
- X-ray Crystallography : Resolves spatial arrangement of nitro and phenyl substituents on the adamantane core, critical for stereochemical studies .
Advanced: How can computational chemistry predict the reactivity of this compound in different chemical environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, nitro groups lower LUMO energy, making the adamantane core susceptible to nucleophilic substitution .
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., aqueous vs. organic) to assess stability. Polar solvents stabilize nitro groups but may destabilize hydrophobic adamantane regions .
- QSPR Models : Corrogate experimental data (e.g., logP, dipole moment) with reactivity trends to design derivatives with tailored properties .
Advanced: What strategies resolve contradictions in experimental data regarding the compound’s stability under varying conditions?
Methodological Answer:
- Cross-Validation Techniques :
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., nitro-group degradation above 200°C).
- Accelerated Aging Studies : Expose the compound to UV light (λ = 254 nm) and monitor nitro-group reduction via HPLC .
- pH-Dependent Stability Assays : Test hydrolytic stability in acidic (pH 3), neutral (pH 7), and basic (pH 10) buffers; nitro groups are prone to reduction under basic conditions .
- Multi-Technique Consistency : Combine NMR (structural integrity), MS (mass loss), and UV-Vis (λmax shifts) to reconcile discrepancies .
Advanced: How to design experiments to study the compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with proteins (e.g., cytochrome P450 isoforms) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for host-guest interactions, particularly with hydrophobic enzyme pockets .
- Molecular Docking : Use AutoDock Vina to predict binding poses with adamantane-recognizing targets (e.g., viral neuraminidases). Validate with mutagenesis studies .
- In Vitro Assays : Test inhibition of amyloid-beta aggregation (relevant to neurodegenerative studies) using Thioflavin T fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
